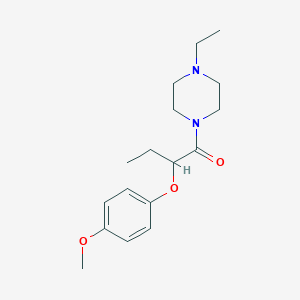

1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one

Description

1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone substituted with a 4-ethylpiperazine group at position 1 and a 4-methoxyphenoxy group at position 2. The 4-methoxyphenoxy group may enhance lipophilicity and influence receptor binding through aromatic interactions .

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-16(22-15-8-6-14(21-3)7-9-15)17(20)19-12-10-18(5-2)11-13-19/h6-9,16H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPCZLBDNRFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196777 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-methoxyphenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-61-0 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-methoxyphenoxy)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-methoxyphenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with an appropriate alkylating agent.

Attachment of the butanone moiety: This step involves the reaction of the piperazine derivative with a butanone precursor under controlled conditions.

Introduction of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a methoxyphenoxy halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, chain length, and aromatic groups. Below is a comparative analysis based on available evidence:

Substituent Variations in Piperazine/Pyrrolidine Derivatives

- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one ():

- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one ():

Aromatic Group Modifications

- 1-(4-Fluorophenyl)-4-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-one (): Features a 4-fluorophenyl group instead of the ethylpiperazine. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in receptors. Molecular weight increases (C23H29FN2O3 vs. target’s C17H24N2O3), impacting solubility .

- 4-Ethylmethcathinone (): A cathinone analog with a β-keto amphetamine scaffold. Shorter chain (propan-1-one vs. butan-1-one) and absence of phenoxy groups may limit cross-reactivity with monoamine transporters .

Functional Group Impact on Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s logP (~2.8) suggests better blood-brain barrier penetration compared to pyrrolidine analogs (logP ~1.9) but lower than Peliglitazar (logP 4.1), which is optimized for systemic circulation .

- Metabolic Stability : Ethyl groups on piperazine may slow hepatic oxidation compared to methyl substituents, prolonging half-life .

- Receptor Specificity: The 4-methoxyphenoxy group could mimic tyrosine residues in monoamine receptors, a feature shared with Peliglitazar’s PPAR-binding motif .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one is a synthetic organic compound categorized under piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the domains of cancer treatment and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

- IUPAC Name : 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one

- Molecular Formula : C16H24N2O3

- Molecular Weight : 288.37 g/mol

The biological activity of 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one primarily involves its interaction with various neurotransmitter systems and its potential as a multi-targeted therapeutic agent. The piperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are critical in various neurological disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HT-29 | 12.5 | Inhibition of cell proliferation |

Neuropharmacological Effects

In addition to its anticancer properties, 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one has been investigated for its neuropharmacological effects. Research indicates that it may possess anxiolytic and antidepressant-like activities in animal models. This is attributed to its ability to enhance serotonergic and dopaminergic neurotransmission.

Study on Anticancer Activity

A study published in Cancer Letters demonstrated that treatment with 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenoxy)butan-1-one resulted in a dose-dependent reduction in tumor size in xenograft models of breast cancer. The study reported that the compound significantly inhibited tumor growth compared to control groups.

Study on Neuropharmacological Effects

In a separate investigation published in Psychopharmacology, the compound was administered to rats subjected to chronic stress. The results indicated a marked improvement in behavioral tests measuring anxiety and depression-like symptoms, suggesting its potential as an effective treatment for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.